{2-[(Benzylcarbamoyl)methyl]-1,3-thiazol-4-yl}methyl 2-phenoxypyridine-3-carboxylate
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Overview
Description
Chymase-IN-1 is a chymase inhibitor which exhibits concentration-dependent chymase inhibitory activity.
Scientific Research Applications
Synthesis and Transformation Studies :
- Jenny and Heimgartner (1989) explored the formation of Methyl 5,6-Dihydro-l, 3(4H)-thiazine-4-carboxylates from 4-Allyl-l, 3-thiazol-5(4H)-ones, highlighting the reaction mechanisms and intermediates in the process (Jenny & Heimgartner, 1989).
- Mohamed (2014) focused on synthesizing Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate derivatives and examining their reactions (Mohamed, 2014).
Chemical Structural Analysis and Derivatives Formation :
- Žugelj et al. (2009) transformed Methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, demonstrating the versatility of these compounds (Žugelj et al., 2009).
Spectroscopic Characterization and Microwave Assisted Synthesis :
- Ermiş and Durmuş (2020) carried out microwave-assisted synthesis and spectroscopic characterization of novel thiophene-benzothiazole derivative compounds, showing advancements in synthesis techniques (Ermiş & Durmuş, 2020).
Crystallography and Molecular Structure :
- Li et al. (2015) analyzed the crystal structure of azilsartan methyl ester ethyl acetate hemisolvate, demonstrating the intricate molecular arrangements in related compounds (Li et al., 2015).
- Yıldız et al. (2010) conducted a study on the synthesis, spectroscopic studies, and structure of 2-[(Benzo[d]thiazol-2-ylamino)methyl]phenol, revealing detailed information about its structural properties (Yıldız et al., 2010).
Properties
Molecular Formula |
C25H21N3O4S |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
[2-[2-(benzylamino)-2-oxoethyl]-1,3-thiazol-4-yl]methyl 2-phenoxypyridine-3-carboxylate |
InChI |
InChI=1S/C25H21N3O4S/c29-22(27-15-18-8-3-1-4-9-18)14-23-28-19(17-33-23)16-31-25(30)21-12-7-13-26-24(21)32-20-10-5-2-6-11-20/h1-13,17H,14-16H2,(H,27,29) |
InChI Key |
CKGWPKGIWKQGEV-UHFFFAOYSA-N |
SMILES |
O=C(OCC1=CSC(CC(NCC2=CC=CC=C2)=O)=N1)C3=C(OC4=CC=CC=C4)N=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=NC(=CS2)COC(=O)C3=C(N=CC=C3)OC4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Chymase IN-1; Chymase-IN 1; Chymase-IN-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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